REACTION_SMILES
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[CH3:1][C:2](=[O:3])[Cl:4].[CH3:26][OH:27].[CH3:5][O:6][C:7](=[O:8])[c:9]1[cH:10][cH:11][c:12]([C:13](=[O:14])[NH:15][NH:16][C:17]([O:18][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:23])[cH:24][cH:25]1>>[CH3:5][O:6][C:7](=[O:8])[c:9]1[cH:10][cH:11][c:12]([C:13](=[O:14])[NH:15][NH2:16])[cH:24][cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(C(=O)NNC(=O)OC(C)(C)C)cc1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(C(=O)NN)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |